N-(4-methoxyphenyl)-9-methyl-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide
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Overview
Description
N-(4-methoxyphenyl)-9-methyl-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide is a complex organic compound that belongs to the class of thienopyrimidine derivatives.
Preparation Methods
The synthesis of N-(4-methoxyphenyl)-9-methyl-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide typically involves multiple steps. One common method includes the cyclization of 3-amino-thiophene-2-carboxamides with formic acid or triethyl orthoformate to form thienopyrimidine derivatives . Industrial production methods may involve the use of microwave-assisted synthesis to enhance reaction rates and yields .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride.
Scientific Research Applications
N-(4-methoxyphenyl)-9-methyl-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Industry: It can be used in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The compound exerts its effects by targeting specific molecular pathways. For example, it inhibits the activity of c-Met kinase, which plays a crucial role in cell proliferation and survival. By binding to the active site of the enzyme, it prevents the phosphorylation of downstream signaling molecules, thereby inhibiting cancer cell growth .
Comparison with Similar Compounds
N-(4-methoxyphenyl)-9-methyl-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide is unique due to its specific structure and biological activity. Similar compounds include:
Thieno[2,3-d]pyrimidine derivatives: These compounds also exhibit anti-cancer properties and are used in medicinal chemistry.
Pyrimidine analogs: These compounds have a wide range of pharmacological effects, including anti-inflammatory and anti-microbial activities.
Properties
Molecular Formula |
C19H15N3O3S |
---|---|
Molecular Weight |
365.4 g/mol |
IUPAC Name |
N-(4-methoxyphenyl)-10-methyl-2-oxo-6-thia-1,8-diazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaene-5-carboxamide |
InChI |
InChI=1S/C19H15N3O3S/c1-11-4-3-9-22-16(11)21-18-14(19(22)24)10-15(26-18)17(23)20-12-5-7-13(25-2)8-6-12/h3-10H,1-2H3,(H,20,23) |
InChI Key |
QEDSWAAQXBVOSM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CN2C1=NC3=C(C2=O)C=C(S3)C(=O)NC4=CC=C(C=C4)OC |
Origin of Product |
United States |
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